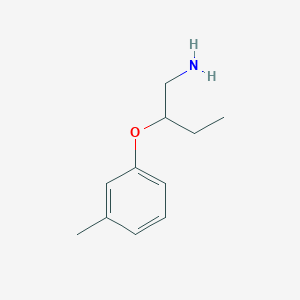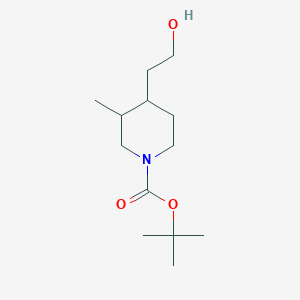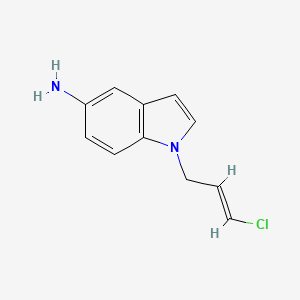
(2S,6s)-2-methyl-6-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative with a unique structure that includes a methyl group at the second position and a phenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-methyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylmorpholine and benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: N-substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(2S,6S)-2-methyl-6-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S,6S)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2-methyl-6-phenylmorpholine: A stereoisomer with different biological activity.
(2S,6R)-2-methyl-6-phenylmorpholine: Another stereoisomer with distinct properties.
(2R,6S)-2-methyl-6-phenylmorpholine: A stereoisomer with unique characteristics.
Uniqueness
(2S,6S)-2-methyl-6-phenylmorpholine is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2S,6S)-2-methyl-6-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
OEIVXYYFUJADLC-GXSJLCMTSA-N |
SMILES isomérico |
C[C@H]1CNC[C@@H](O1)C2=CC=CC=C2 |
SMILES canónico |
CC1CNCC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)



![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13058763.png)

![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)

![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)

